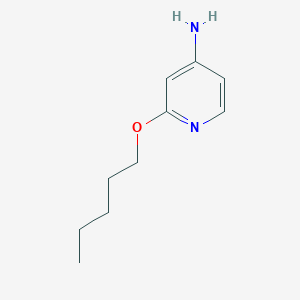

2-(Pentyloxy)pyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-pentoxypyridin-4-amine |

InChI |

InChI=1S/C10H16N2O/c1-2-3-4-7-13-10-8-9(11)5-6-12-10/h5-6,8H,2-4,7H2,1H3,(H2,11,12) |

InChI Key |

RTZGSPHVIPEQFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC=CC(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentyloxy Pyridin 4 Amine and Its Derivatives

Strategic Approaches to the Core 2-(Pentyloxy)pyridin-4-amine Framework

The construction of the this compound core can be approached through two main strategic disconnections: the functionalization of a pre-existing pyridine (B92270) ring or the convergent assembly of key fragments.

Direct Functionalization Routes of Pyridine Precursors

Direct functionalization strategies commence with a substituted pyridine and introduce the desired alkoxy and amino groups in a stepwise fashion. A common and economically viable starting material for this approach is 2-chloropyridine (B119429). chemicalbook.com The synthesis of 4-amino-2-chloropyridine, a key intermediate, often involves the nitration and subsequent reduction of 2-chloropyridine. chemicalbook.com

One established route begins with the N-oxidation of 2-chloropyridine using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid in chloroform. chemicalbook.comgoogle.com This N-oxide is then nitrated, typically with a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide. chemicalbook.comgoogle.com The nitro group can then be reduced to an amino group using various reducing agents, such as iron powder in acetic acid, to afford 4-amino-2-chloropyridine. google.com Finally, the chloro substituent at the 2-position can be displaced by a pentyloxy group via a nucleophilic aromatic substitution (SNAr) reaction with sodium pentoxide.

An alternative starting point is the use of 2,4-dihalopyridine derivatives. For instance, 2,4-dibromopyridine-N-oxide can undergo an ammoniation reaction with ammonia (B1221849) water, followed by a reduction to yield 2-amino-4-bromopyridine. semanticscholar.org The bromine atom can then be substituted with the pentyloxy group.

| Starting Material | Key Intermediates | Reagents and Conditions | Final Product | Reference(s) |

| 2-Chloropyridine | 2-Chloropyridine-N-oxide, 2-Chloro-4-nitropyridine-N-oxide, 4-Amino-2-chloropyridine | 1. H₂O₂/AcOH or m-CPBA 2. HNO₃/H₂SO₄ 3. Fe/AcOH 4. Sodium pentoxide | This compound | chemicalbook.comgoogle.comgoogle.com |

| 2,4-Dibromopyridine-N-oxide | 2-Amino-4-bromopyridine | 1. Ammonia water 2. Reduction | This compound (after etherification) | semanticscholar.org |

Convergent Synthetic Strategies for Amine and Ether Linkages

Convergent strategies involve the coupling of two or more fragments to assemble the final product, often offering greater flexibility and efficiency. A prominent example is the synthesis of 4-alkoxypyridines from 4-chloropyridine (B1293800) and the corresponding alcohol. youtube.com In the context of this compound, this would involve the reaction of a 4-aminopyridine (B3432731) precursor bearing a leaving group at the 2-position with pentanol (B124592) or sodium pentoxide.

A more advanced and widely used convergent approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. bristol.ac.uk For the synthesis of this compound, this could involve the coupling of 2-(pentyloxy)-4-halopyridine with an ammonia equivalent or a protected amine, or the coupling of a 4-aminopyridine derivative with a suitable pentylating agent. The versatility of the Buchwald-Hartwig reaction allows for the late-stage introduction of the amino group, which is advantageous in complex molecule synthesis.

Another convergent method starts with isonicotinic acid, which is converted to its N-oxide. chemicalbook.com Amination followed by chlorination and a Hofmann degradation reaction can ultimately lead to 4-amino-2-chloropyridine, which can then undergo etherification. chemicalbook.com

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry continually seeks to improve upon traditional methods by employing advanced techniques that offer higher yields, greater selectivity, and more environmentally benign conditions.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80 | 92 (predicted) | researchgate.net |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Eucalyptol | 110 | 67 | nanobioletters.com |

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. researchgate.netnih.gov For instance, the synthesis of aminopyrimidine derivatives, structurally related to aminopyridines, has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of this compound. researchgate.net

Flow chemistry is another green technology that offers advantages in terms of safety, scalability, and process control. The use of continuous flow reactors can enable the rapid optimization of reaction conditions and provide a safer means of handling hazardous reagents and intermediates. The synthesis of 2-methylpyridines has been demonstrated in a continuous flow setup, highlighting the applicability of this technique to pyridine chemistry.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of any synthetic transformation. For the Buchwald-Hartwig amination, design of experiments (DoE) can be a powerful tool to systematically investigate the effects of multiple variables, such as catalyst loading, base equivalents, concentration, and temperature, to identify the optimal reaction conditions. researchgate.net

In microwave-assisted synthesis, key parameters to optimize include the reaction time, temperature, and the power of the microwave irradiation. For example, in the synthesis of aminopyrimidine derivatives, yields were found to vary significantly with the specific reaction conditions and the nature of the substrates. researchgate.net

An in-depth analysis of the chemical compound this compound reveals a versatile scaffold for synthetic modifications. This article explores the post-synthetic derivatization and functional group interconversions of this compound, focusing on modifications at the amine functionality, transformations of the pentyloxy moiety, and its use in heterocyclic annulation for scaffold diversification.

Physicochemical Properties of 2 Pentyloxy Pyridin 4 Amine

Detailed experimental data for the physicochemical properties of 2-(pentyloxy)pyridin-4-amine are not extensively documented in publicly accessible literature. However, key properties can be calculated or estimated based on its chemical structure.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H16N2O | Calculated |

| Molecular Weight | 180.25 g/mol | Calculated |

| Appearance | Expected to be a solid or liquid at room temperature | Predicted |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to have moderate solubility in organic solvents | Predicted |

| pKa (of the pyridinium (B92312) ion) | Not experimentally determined | - |

Note: The values in this table are largely calculated or predicted and await experimental verification.

Theoretical and Computational Investigations of 2 Pentyloxy Pyridin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2-(pentyloxy)pyridin-4-amine, DFT calculations can elucidate a wide range of properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT, the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the molecule reaches its lowest energy state.

For the pyridine (B92270) ring and its substituents, these calculations would reveal key structural parameters. For instance, in related aminopyridines, the C-N bond lengths within the pyridine ring are typically around 1.338 Å, and the exocyclic C-N bond to the amino group is approximately 1.383 Å. ijret.org The presence of the pentyloxy group at the 2-position would influence the electron distribution and, consequently, the geometry of the pyridine ring due to steric and electronic effects. The planarity of the pyridine ring and the orientation of the pentyloxy chain and amino group would also be determined.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Based on related compounds)

| Parameter | Typical Value |

| C-N (ring) Bond Length | ~1.34 Å |

| C-C (ring) Bond Length | ~1.39 Å |

| Exocyclic C-N Bond Length | ~1.38 Å |

| C-O Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~117° |

| C-C-N Bond Angle | ~123° |

| Note: This table provides generalized data for illustrative purposes based on similar structures, as specific experimental or calculated data for this compound is not readily available in the cited literature. |

Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts, UV-Vis Transitions)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data.

Infrared (IR) Frequencies: By calculating the vibrational frequencies of the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes, such as the N-H stretching of the amino group, C-O stretching of the ether linkage, and various aromatic C-H and C-N vibrations. For related molecules, these theoretical spectra show good agreement with experimental data. researchgate.net

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts would be sensitive to the electronic environment of each proton and carbon atom in this compound.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as π→π* transitions within the pyridine ring.

HOMO-LUMO Energy Gaps and Molecular Orbital Theory

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the entire molecule. The pentyloxy group, being an electron-donating group, would likely raise the energy of the HOMO, potentially leading to a smaller energy gap compared to unsubstituted 4-aminopyridine (B3432731). In a study of aminopyridines, the HOMO-LUMO energy gap for 4-aminopyridine was calculated to be -0.2723 eV. ijret.org

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface.

For this compound, the MESP surface would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The negative regions, indicating electron-rich areas, are expected to be located around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. The hydrogen atoms of the amino group would exhibit positive potential, indicating their susceptibility to nucleophilic attack or hydrogen bonding interactions.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Simulation of Reactivity Descriptors and Electrophilic/Nucleophilic Sites

DFT calculations can be used to compute a range of reactivity descriptors that provide quantitative measures of a molecule's reactivity. These include:

Global Reactivity Descriptors: Such as chemical potential, hardness, softness, and electrophilicity index. These descriptors are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.

By simulating these descriptors, a detailed reactivity map of the molecule can be constructed, guiding the understanding of its chemical behavior in various reactions.

Molecular Dynamics Simulations for Conformational Sampling

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. These include the C-O bond linking the pentyloxy group to the pyridine ring and the C-C bonds within the pentyl chain. The rotation around these bonds is not entirely free but is governed by a potential energy surface with various minima corresponding to stable conformers and energy barriers corresponding to transition states.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D conformation of the molecule is generated. This initial structure is then placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Force Field Selection: A suitable force field is chosen to describe the interatomic and intramolecular forces. Commonly used force fields for organic molecules include AMBER, CHARMM, or GROMOS.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Production Run: Following equilibration, the production MD simulation is run for a significant period, typically on the order of nanoseconds to microseconds, to adequately sample the conformational space.

During the simulation, the trajectory of each atom is saved at regular intervals. Analysis of this trajectory provides a wealth of information about the conformational dynamics of this compound.

Key dihedral angles that define the conformation of the pentyloxy chain would be monitored throughout the simulation. The analysis of the distribution of these dihedral angles reveals the most populated conformational states. For instance, the torsion angle around the C(pyridine)-O-C(pentyl)-C(pentyl) bond is critical in determining the orientation of the pentyl chain relative to the pyridine ring.

The potential of mean force (PMF) can be calculated for the rotation around specific bonds to quantify the energy barriers between different conformers. This is often achieved using enhanced sampling techniques like umbrella sampling or metadynamics.

The following table presents a hypothetical but representative set of results that could be obtained from a molecular dynamics simulation study of this compound, illustrating the relative populations of different conformers based on dihedral angle analysis.

| Dihedral Angle | Conformer | Population (%) |

| C4-C3-C2-O | Gauche (-) | 45 |

| Anti | 10 | |

| Gauche (+) | 45 | |

| C3-C2-O-C1' | Trans | 70 |

| Gauche | 30 |

Note: The data in this table is hypothetical and for illustrative purposes to represent typical findings from a molecular dynamics simulation.

Chemical Reactivity and Mechanistic Pathways Involving 2 Pentyloxy Pyridin 4 Amine

Nucleophilic Reactivity at the Pyridine (B92270) Ring

The pyridine ring in 2-(pentyloxy)pyridin-4-amine is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). However, the presence of the pentyloxy and amino groups significantly influences this reactivity. The pentyloxy group at the C2 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially if the pyridine nitrogen is quaternized or coordinated to a Lewis acid, which enhances the electrophilicity of the ring.

While direct displacement of the pentyloxy group by a nucleophile is challenging under neutral conditions, activation of the pyridine ring facilitates such transformations. For instance, N-alkylation or N-acylation of the pyridine nitrogen would render the ring more electron-deficient and susceptible to attack by nucleophiles. In a related context, studies on 2-halopyridines have shown that activation via the formation of N-(1-alkoxyvinyl)pyridinium salts allows for mild SNAr substitutions with various nucleophiles, including amines, thiols, and alcohols. nih.gov A similar strategy could potentially be applied to this compound to displace the pentyloxy group.

The amino group at the C4 position strongly activates the ring towards electrophilic attack but can also influence nucleophilic substitution patterns through its electronic effects.

Electrophilic Substitution Reactions on the Pentyl and Pyridine Moieties

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org However, the presence of the strongly electron-donating amino group at C4 and the moderately donating pentyloxy group at C2 significantly activates the pyridine ring in this compound towards electrophilic attack. These directing groups work in concert to favor substitution at the C3 and C5 positions, which are ortho and para to the amino group, respectively.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-(Pentyloxy)-3-nitropyridin-4-amine and 2-(Pentyloxy)-5-nitropyridin-4-amine | The amino group is a powerful activating and ortho, para-directing group. |

| Halogenating agent (e.g., Br₂/FeBr₃) | 3-Bromo-2-(pentyloxy)pyridin-4-amine and 5-Bromo-2-(pentyloxy)pyridin-4-amine | Halogenation is directed by the activating amino and pentyloxy groups. nih.govnih.gov |

| Acylating agent (e.g., CH₃COCl/AlCl₃) | Friedel-Crafts reactions are generally difficult on pyridines. | The Lewis acid catalyst complexes with the pyridine nitrogen, deactivating the ring. |

| Sulfonating agent (e.g., SO₃/H₂SO₄) | This compound-3-sulfonic acid | Sulfonation is expected to occur at one of the activated positions. |

Reactions on the pentyl chain are less explored but would likely follow the reactivity patterns of typical alkyl ethers. Free radical halogenation could lead to substitution along the pentyl chain, with a preference for the positions alpha to the ether oxygen.

Reactions Involving the Amino Group (e.g., Condensations, Substitutions)

The primary amino group at the C4 position is a key site of reactivity in this compound. It behaves as a potent nucleophile and can participate in a wide array of reactions.

Condensation Reactions: The amino group can readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding imines (Schiff bases). These reactions are typically catalyzed by acid or base.

Acylation and Sulfonylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the HCl or sulfonic acid byproduct. For instance, the acylation of a similar compound, 2-[N-(tert-butoxycarbonyl)amino]-4-picoline, has been reported. nih.gov

Alkylation: As a primary amine, the amino group can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the alkylated products. savemyexams.comyoutube.comchemguide.co.uklumenlearning.com To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be necessary.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a versatile intermediate that can be displaced by a variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.

Heterocyclic Ring Opening and Closure Reactions

The pyridine ring is generally stable and resistant to ring-opening reactions under normal conditions. However, under specific and often harsh conditions, the ring can be cleaved. For instance, pyridine ring-opening has been observed in the presence of transition metal complexes and strong bases, where coordination to the metal activates the ring towards nucleophilic attack and subsequent cleavage. nih.govnih.gov

While there are no specific reports on the ring-opening of this compound, it is conceivable that under forcing conditions, such as high temperature and pressure with strong reducing agents, the pyridine ring could be hydrogenated and subsequently cleaved.

Conversely, the bifunctional nature of this compound, possessing both a nucleophilic amino group and a potentially reactive pyridine ring, could allow it to be used as a building block in the synthesis of fused heterocyclic systems. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the pyridine core.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The structural features of this compound make it an interesting candidate for use in catalysis, either as a substrate for catalytic transformations or as a ligand for a metal catalyst.

As a Substrate: The amino and pentyloxy groups can direct and facilitate various metal-catalyzed cross-coupling reactions. For example, if the pyridine ring were halogenated at the 3- or 5-position, the resulting halo-derivative could participate in palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination couplings to introduce new substituents. The amino group itself can be a coupling partner in C-N bond-forming reactions. nih.govrsc.orgworktribe.comnih.gov

As a Ligand: The nitrogen atom of the pyridine ring and the exocyclic amino group can both coordinate to metal centers, making this compound a potential bidentate ligand. The electronic properties of the ligand, and thus the reactivity of the metal center, can be tuned by the pentyloxy group. Such metal complexes could find applications in various catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond formation. The use of aminopyridine derivatives as ligands in catalysis is well-documented.

Table 2: Potential Catalytic Applications of this compound

| Catalytic Role | Potential Reaction Type | Rationale |

| Substrate | Suzuki Coupling (after halogenation) | Palladium-catalyzed cross-coupling of a halo-2-(pentyloxy)pyridin-4-amine with a boronic acid. worktribe.com |

| Substrate | Buchwald-Hartwig Amination | Palladium-catalyzed coupling of a halo-2-(pentyloxy)pyridin-4-amine with an amine. nih.govrsc.orgnih.gov |

| Ligand | Homogeneous Catalysis | The pyridine and amino nitrogens can coordinate to a transition metal, forming a catalytically active complex. |

Applications in Chemical Sciences Excluding Biological and Clinical Applications

Role as a Building Block in Complex Organic Synthesis

Substituted pyridines are fundamental scaffolds in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The presence of both an amino and an alkoxy group on the pyridine (B92270) ring of 2-(pentyloxy)pyridin-4-amine provides multiple reaction sites for further chemical transformations.

Precursor for Advanced Heterocyclic Systems

The 4-amino group of this compound can serve as a nucleophile in reactions to construct fused heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines, pyridopyrazines, or other related bicyclic and polycyclic aromatic systems. These advanced heterocyclic systems are often key components in biologically active molecules and functional materials. While specific examples involving this compound are not readily found in the literature, the general reactivity pattern of 4-aminopyridines supports this potential application. google.comorgsyn.org

Intermediate in Multi-Step Synthetic Sequences

In multi-step organic synthesis, this compound can function as a valuable intermediate. The amino group can be readily diazotized and subsequently replaced by a variety of other functional groups, such as halogens, hydroxyl, or cyano groups, through Sandmeyer-type reactions. This allows for the introduction of diverse substituents at the 4-position of the pyridine ring. Furthermore, the pyridine nitrogen can be quaternized to activate the ring towards nucleophilic substitution. semanticscholar.org The pentyloxy group, being relatively stable, would likely remain intact during many of these transformations, providing a lipophilic domain to the final molecule. Although specific multi-step syntheses starting from this compound are not documented, the principles of pyridine chemistry suggest its utility in such sequences. semanticscholar.orgorganic-chemistry.org

Contributions to Materials Science and Engineering

The unique combination of a polar amino group and a nonpolar pentyloxy chain in this compound makes it an interesting candidate for the development of new materials with tailored properties.

Incorporation into Polymer Systems (e.g., as a monomer or modifying agent)

Aminopyridine derivatives can be incorporated into polymer backbones or used as modifying agents to impart specific functionalities. The amino group of this compound could be used to synthesize polyamides, polyimides, or other condensation polymers. The resulting polymers would possess pyridine units, which can influence properties such as thermal stability, solubility, and metal-coordination ability. The pentyloxy side chain could enhance the solubility of the polymer in organic solvents and affect its morphology. While there are reports on polyimides derived from other amino-pyridine compounds, specific studies on the polymerization of this compound are not available. researchgate.net

Development of Functional Materials (e.g., in Optoelectronics, Liquid Crystals)

Pyridine-containing molecules are known to exhibit interesting optical and electronic properties. The aromatic pyridine core, when appropriately substituted, can form the basis of organic light-emitting diodes (OLEDs), sensors, or other optoelectronic devices. The pentyloxy group in this compound could contribute to the formation of liquid crystalline phases. The long alkyl chain can induce mesomorphic behavior, and the polar amino group can influence the dielectric properties. Indeed, structurally related compounds, such as those containing a 4-(n-alkoxy)phenyl group, are known to be components of liquid crystal mixtures. nih.govyildiz.edu.tr However, specific research on the liquid crystalline or optoelectronic properties of this compound has not been reported.

Applications in Catalysis

4-Aminopyridine (B3432731) and its derivatives are well-known for their catalytic activity, particularly as nucleophilic catalysts in acylation reactions (e.g., as a more effective alternative to pyridine). The amino group at the 4-position significantly enhances the nucleophilicity of the pyridine nitrogen. While 4-(dimethylamino)pyridine (DMAP) is the most famous example, other 4-amino-substituted pyridines can also function as efficient catalysts. researchgate.netgoogle.comsigmaaldrich.com

It is plausible that this compound could act as a nucleophilic catalyst. Furthermore, the amino group and the pyridine nitrogen can act as ligands to form coordination complexes with various transition metals. Such metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, or oxidations. The pentyloxy substituent might influence the solubility and stability of the catalyst, as well as the steric and electronic environment of the metal center. Despite the potential, there are no specific reports in the scientific literature describing the use of this compound or its metal complexes in catalysis. nih.gov

Ligand Design for Organometallic Catalysis

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific studies detailing the use of This compound as a ligand in organometallic catalysis. While the broader class of aminopyridines and bidentate N-donor ligands are extensively studied for their ability to coordinate with transition metals like palladium and platinum to form catalytically active complexes, research explicitly documenting the synthesis and catalytic activity of organometallic complexes involving This compound is not presently available. The foundational structure of this compound, featuring both a pyridine nitrogen and an exocyclic amine group, suggests a potential for chelation and coordination to a metal center. However, without empirical data, any discussion of its specific catalytic properties, such as its influence on reaction efficiency, selectivity, or catalyst stability, remains speculative.

Organocatalytic Applications

Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen significant contributions from pyridine derivatives. For instance, chiral 4-(pyrrolidino)pyridine analogues and 2-aryl-4-(dimethylamino)pyridine-N-oxides have been successfully employed as nucleophilic catalysts in various transformations. These catalysts leverage the basicity and nucleophilicity of the pyridine nitrogen and the amino group.

Despite the structural similarities, there is no direct evidence in the current body of scientific literature to suggest that This compound has been specifically investigated or utilized as an organocatalyst. The presence of the pentyloxy group at the 2-position could sterically and electronically influence the accessibility and reactivity of the pyridine nitrogen and the 4-amino group, but the precise impact on its catalytic efficacy has not been reported.

Photo/Electrocatalysis

An examination of current research indicates that This compound has not been a subject of study within the fields of photocatalysis or electrocatalysis. The fundamental properties of a molecule, such as its redox potential and its ability to absorb light and participate in electron transfer processes, are critical for these applications. While pyridine-containing compounds can be involved in such catalytic cycles, the specific photophysical and electrochemical properties of This compound have not been characterized in the literature, precluding any substantive discussion of its relevance in these areas.

Development of Chemical Probes and Sensors (Chemically Oriented)

Fluorescent Probes for Chemical Detection

The aminopyridine scaffold is a known fluorophore and has been incorporated into the design of fluorescent probes. The fluorescence properties of these molecules can be sensitive to their local environment, making them useful for detecting specific analytes. For instance, the introduction of certain functional groups can lead to a "switch-on" fluorescence response upon reaction, a principle used in "click-and-probing" applications. Furthermore, amine-containing xanthene platforms have been developed as near-infrared fluorescent probes.

However, there are no specific reports on the synthesis or application of This compound as a fluorescent probe for chemical detection. While its core structure is related to known fluorescent scaffolds, its specific excitation and emission spectra, quantum yield, and sensitivity to various chemical species have not been documented. A structurally related compound, Pyridine, 2-(5-(p-aminophenoxy)pentyloxy)- , has been noted as a bioactive chemical, hinting at the potential for this class of molecules in probe development, though specific data on its fluorescence applications are also limited.

pH Sensors and Indicators based on Amine Functionality

The amine functionality in a molecule can impart pH-sensitive properties, as the protonation state of the nitrogen atom can alter the electronic structure and, consequently, the photophysical properties of the compound. This principle is the basis for many fluorescent pH sensors. The fluorescence of certain dyes can be either enhanced or quenched depending on the pH of the medium.

In the case of This compound , the presence of the basic 4-amino group and the pyridine nitrogen suggests a potential for pH-dependent behavior. Protonation of these sites would likely alter the molecule's absorption and fluorescence characteristics. Nevertheless, a thorough review of the scientific literature indicates that no studies have been published that specifically investigate or characterize the use of This compound as a pH sensor or indicator. Therefore, no data on its pKa values or its response to pH changes in a sensing context are available.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives

The development of new derivatives of 2-(pentyloxy)pyridin-4-amine is fundamental to unlocking its full potential. While classical synthetic methods exist, future research will likely focus on more efficient, versatile, and sustainable strategies. Modern synthetic methodologies, proven effective for other heterocyclic amines, could be adapted to generate a diverse library of derivatives.

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, which combine three or more reactants in a single step, offer a highly efficient route to complex molecules. researchgate.net Adapting MCRs, such as those used for other 2-aminopyridine (B139424) syntheses, could provide rapid access to novel derivatives of this compound with varied substitutions. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov These methods could be applied to the this compound scaffold to introduce aryl, heteroaryl, or complex amine functionalities, significantly expanding the available chemical space.

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free conditions, or microwave-assisted synthesis represents a significant trend. africanjournalofbiomedicalresearch.com Developing such green protocols for derivatization would align with modern standards for sustainable chemical synthesis.

Below is a table outlining potential synthetic strategies for creating novel derivatives.

Table 1: Potential Novel Synthetic Routes for this compound Derivatives| Synthetic Strategy | Description | Potential Advantages | Relevant Analogs |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to build complex molecular scaffolds. | High atom economy, operational simplicity, rapid generation of molecular diversity. researchgate.net | Synthesis of various 2-aminopyridine derivatives. researchgate.netnih.gov |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between an organoboron reagent and a halide to form C-C bonds. | Mild reaction conditions, high tolerance of functional groups, commercial availability of reagents. | Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form C-N bonds, enabling the introduction of various amine groups. | High efficiency for a wide range of amine and aryl halide substrates. | Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov |

Advanced Spectroscopic Investigations for Elucidating Subtle Structural Features

Standard spectroscopic techniques like ¹H and ¹³C NMR are routine for basic structural confirmation. However, to gain a deeper understanding of the nuanced structural characteristics of this compound and its derivatives, more advanced spectroscopic methods are required.

Future research should employ a suite of sophisticated techniques to probe:

Conformational Analysis: The flexibility of the pentyloxy chain introduces multiple possible conformations. Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, revealing the preferred orientation of the alkyl chain relative to the pyridine (B92270) ring.

Tautomerism: The aminopyridine core can potentially exist in different tautomeric forms. Advanced NMR and infrared (IR) spectroscopy, particularly in different solvents and temperatures, can help identify and quantify the equilibrium between these forms.

Intermolecular Interactions: Understanding how these molecules interact with each other in the solid state is crucial. Solid-state NMR (ssNMR) and X-ray crystallography can provide definitive information on hydrogen bonding networks and crystal packing arrangements, which are vital for materials science applications.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

| Technique | Abbreviation | Information Gained |

|---|---|---|

| 2D Correlation Spectroscopy | COSY | Reveals proton-proton (¹H-¹H) coupling networks within the molecule. |

| 2D Heteronuclear Single Quantum Coherence | HSQC | Correlates directly bonded carbon and proton atoms (¹³C-¹H). |

| 2D Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between carbons and protons over two to three bonds, aiding in connectivity mapping. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space, providing insights into 3D structure and conformation. |

| Solid-State Nuclear Magnetic Resonance | ssNMR | Characterizes the structure, packing, and dynamics of the molecule in the solid state. |

Integration of Computational Studies to Predict and Rationalize Chemical Behavior

Computational chemistry offers powerful predictive tools that can guide and rationalize experimental findings. By applying theoretical models to this compound, researchers can gain insights into its intrinsic properties and reactivity.

Future computational work should focus on:

Density Functional Theory (DFT): DFT calculations are highly effective for predicting molecular structures, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT can be used to model the charge distribution, understand the electronic influence of the pentyloxy group on the aromatic ring, and predict the molecule's reactivity towards electrophiles and nucleophiles. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential synthetic reactions, helping to optimize conditions and predict the feasibility of novel synthetic routes before they are attempted in the lab. weizmann.ac.il

Prediction of Properties: Theoretical calculations can be used to predict key properties for newly designed derivatives, such as their electronic spectra, dipole moments, and potential for intermolecular interactions. This predictive power can accelerate the discovery of derivatives with desired characteristics.

Table 3: Computational Methods for Predicting Chemical Behavior

| Computational Method | Key Applications for this compound |

|---|---|

| Density Functional Theory (DFT) | Prediction of ground-state geometry, charge distribution, HOMO/LUMO energies, and vibrational spectra. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra to understand electronic transitions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions, such as hydrogen bonds. |

| Molecular Dynamics (MD) Simulations | Modeling the conformational dynamics of the flexible pentyloxy chain and its interactions with solvent molecules. |

Expansion of Applications in Emerging Areas of Chemical Science (e.g., Supramolecular Chemistry, Flow Chemistry)

The unique structure of this compound makes it a candidate for applications beyond traditional organic synthesis.

Supramolecular Chemistry: The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridinyl and ether nitrogens) provides the necessary functionalities for self-assembly. Future studies could explore the design of derivatives that form well-defined supramolecular structures like gels, liquid crystals, or molecular capsules through controlled hydrogen bonding.

Flow Chemistry: Adapting the synthesis of this compound and its derivatives to continuous flow reactors could offer significant advantages over batch processing, including enhanced safety, better process control, and easier scalability. This is a key area of development for modernizing pharmaceutical and fine chemical production.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Theoretical Methodologies

The most impactful future research will integrate all the aforementioned areas into a cohesive strategy. A synergistic approach would involve a feedback loop where computational studies are used to design novel derivatives with specific target properties. weizmann.ac.il These compounds would then be synthesized using advanced, efficient methods and their structures and properties thoroughly characterized using sophisticated spectroscopic techniques. nih.gov The experimental data would, in turn, be used to refine and validate the initial theoretical models, leading to a deeper and more accurate understanding of the structure-property relationships within this class of compounds. This integrated workflow represents the pinnacle of modern chemical research and holds the key to rapidly advancing the science of this compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines |

| 2-Amino-3-cyanopyridine |

| Pyrano[3,2-c]pyridines |

Q & A

Q. What are the optimal synthetic routes for 2-(Pentyloxy)pyridin-4-amine, and how can reaction conditions be tailored to improve yield?

A nucleophilic aromatic substitution (SNAr) reaction is commonly employed for synthesizing pyridine derivatives with alkoxy substituents. For this compound, reacting 4-aminopyridin-2-ol with 1-bromopentane under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO at 80–100°C can yield the product. Monitoring reaction progress via TLC or HPLC and optimizing molar ratios of reagents (e.g., 1.2 equivalents of 1-bromopentane) can enhance yields . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure. The pentyloxy group’s methylene protons (OCH₂) appear as a triplet at ~δ 3.9–4.1 ppm, while the pyridine ring protons show distinct splitting patterns (e.g., H-3 and H-5 as doublets).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify the molecular ion peak (expected m/z for C₁₀H₁₆N₂O: 180.27).

- HPLC : Purity (>95%) should be confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the pentyloxy substituent influence the electronic properties and reactivity of the pyridine ring compared to shorter alkoxy chains (e.g., methoxy)?

The pentyloxy group’s electron-donating effect increases the electron density on the pyridine ring, potentially enhancing nucleophilicity at the 4-amino position. Computational studies (DFT calculations) can compare charge distribution in this compound versus methoxy analogs. For example, Natural Bond Orbital (NBO) analysis may reveal stronger hyperconjugation effects in pentyloxy derivatives, affecting their reactivity in cross-coupling or alkylation reactions .

Q. What strategies can resolve contradictory data in studies involving this compound’s biological activity?

Discrepancies in biological assays (e.g., enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or compound stability. To address this:

- Perform stability studies (e.g., HPLC monitoring under physiological conditions) to rule out degradation.

- Use isothermal titration calorimetry (ITC) to validate binding constants.

- Compare results with structurally similar controls (e.g., 3,5-diethoxypyridin-4-amine) to isolate substituent-specific effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For example:

- Dock the compound into the active site of cytochrome P450 enzymes to predict metabolic pathways.

- Analyze hydrogen bonding (e.g., between the amino group and Asp residue) and hydrophobic interactions (pentyloxy chain with nonpolar pockets) .

Q. What experimental approaches are recommended for studying the compound’s stability under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, then analyze degradation products via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Vary Substituents : Synthesize analogs with different alkoxy chain lengths (e.g., ethoxy, hexyloxy) or substituted amines (e.g., methylamino).

- Assay Selection : Test derivatives in standardized assays (e.g., antimicrobial MIC, kinase inhibition).

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity trends .

Q. What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

- Use Schlenk line techniques or gloveboxes for reactions requiring anhydrous conditions.

- Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents.

- Store the compound under nitrogen with molecular sieves (3Å) to prevent hydrolysis .

Data Interpretation and Validation

Q. How to address inconsistencies in NMR spectra due to tautomerism or rotameric forms?

- Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals (e.g., amino group tautomerism).

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.